![molecular formula C10H8O4 B1296276 5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one CAS No. 34140-20-0](/img/structure/B1296276.png)

5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

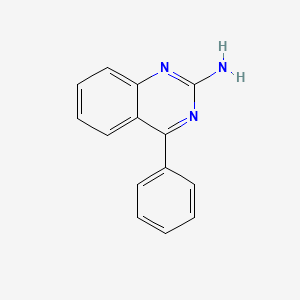

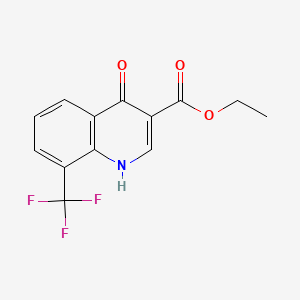

“5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one” is a chemical compound . It is also known as Oxolinic acid , a quinoline compound that has antibacterial properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic route started from benzo[d][1,3]dioxol-5-ol which was reacted with 3-bromopropanoic acid followed by the reaction of oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The aldol condensation of the later compound with aromatic aldehydes led to the formation of the title compounds .科学的研究の応用

Anticancer Research

Specific Scientific Field

Oncology and cancer research.

5,8-Dihydro-7H-[1,3]dioxolo[4,5-g]isochromen-7-one

exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key signaling pathways related to cell survival and growth.

Experimental Procedures

Laboratory studies involve treating cancer cells (e.g., breast, lung, or colon cancer) with varying concentrations of the compound. Researchers assess cell viability, apoptosis rates, and changes in gene expression. Techniques such as MTT assays, flow cytometry, and Western blotting are commonly employed.

Results and Outcomes

Studies demonstrate that 5,8-Dihydro-7H-[1,3]dioxolo[4,5-g]isochromen-7-one significantly reduces cancer cell viability, induces apoptosis, and modulates critical proteins involved in cell cycle regulation. Quantitative data reveal dose-dependent effects, with higher concentrations yielding stronger anticancer activity .

Antidiabetic Applications

Specific Scientific Field

Endocrinology and diabetes research.

Summary of Application

The compound has shown potential as an antidiabetic agent. It affects glucose metabolism, insulin sensitivity, and pancreatic β-cell function. Researchers explore its role in managing hyperglycemia and preventing diabetic complications.

Experimental Procedures

Animal models (e.g., diabetic mice or rats) are treated with the compound orally or intravenously. Blood glucose levels, insulin secretion, and markers of oxidative stress are monitored. Techniques include glucose tolerance tests and histological analysis of pancreatic tissue.

Results and Outcomes

Studies reveal improved glucose homeostasis, enhanced insulin sensitivity, and reduced oxidative damage in diabetic animals treated with the compound. Quantitative data demonstrate lowered fasting blood glucose levels and improved glycemic control .

Hyperlipidemia Treatment

Specific Scientific Field

Cardiology and lipid metabolism research.

5,8-Dihydro-7H-[1,3]dioxolo[4,5-g]isochromen-7-one

has lipid-lowering effects. It regulates cholesterol synthesis, inhibits lipogenesis, and promotes lipid breakdown. Researchers investigate its potential as an adjunct therapy for hyperlipidemia.

Experimental Procedures

Animal models (e.g., hyperlipidemic rats) receive the compound orally. Lipid profiles (total cholesterol, triglycerides, LDL, and HDL) are assessed. Liver histology and gene expression related to lipid metabolism are examined.

Results and Outcomes

The compound reduces total cholesterol and triglyceride levels, improves HDL/LDL ratios, and ameliorates hepatic steatosis. Quantitative data highlight dose-dependent lipid-lowering effects .

特性

IUPAC Name |

5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-10-3-6-1-8-9(14-5-13-8)2-7(6)4-12-10/h1-2H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXSLCSCFGOETM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=C(C=C2COC1=O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299039 |

Source

|

| Record name | 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one | |

CAS RN |

34140-20-0 |

Source

|

| Record name | NSC127693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)